4-(Benzyloxy)-2-bromobutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-2-bromobutanal is an organic compound characterized by the presence of a benzyloxy group attached to a bromobutanal structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-(benzyloxy)butanal as the starting material.
Halogenation Reaction: The butanal compound undergoes a halogenation reaction where bromine is introduced to the molecule, resulting in the formation of this compound.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and under controlled temperature conditions to ensure the selective formation of the bromo compound.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants and products.
Purification: The product is purified through techniques such as distillation or recrystallization to achieve the desired purity level required for industrial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 4-(benzyloxy)-2-bromobutanol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution Reagents: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: this compound can be oxidized to form 4-(benzyloxy)-2-bromobutanoic acid.
Reduction Products: The reduction of this compound yields 4-(benzyloxy)-2-bromobutan-1-ol.
Substitution Products: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2-bromobutanal is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is employed in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(benzyloxy)-2-bromobutanal exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes, acting as a substrate or inhibitor. The molecular targets and pathways involved are determined by the specific biological system being studied.
Comparison with Similar Compounds
4-(Benzyloxy)-2-bromobutanal is compared with other similar compounds to highlight its uniqueness:
4-(Benzyloxy)phenol: This compound differs in its structure, having a phenol group instead of a bromobutanal group.
4-Bromobutanal: Lacks the benzyloxy group, making it less complex.
4-(Benzyloxy)butanoic acid: Similar to the oxidation product of this compound but with a carboxylic acid group instead of an aldehyde.
Properties
Molecular Formula |
C11H13BrO2 |
---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
2-bromo-4-phenylmethoxybutanal |
InChI |
InChI=1S/C11H13BrO2/c12-11(8-13)6-7-14-9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2 |
InChI Key |
BZDDBCBUGXVIAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.